molecular formula C40H46NO2PSSi B12514267 N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide

N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12514267
M. Wt: 663.9 g/mol
InChI Key: ZPKWNQHLTCPFJE-UHFFFAOYSA-N
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Description

N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group, a diphenylphosphanyl group, and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in dimethylformamide (DMF) to protect the hydroxyl group . The reaction conditions are carefully controlled to ensure selective protection and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide moiety can be oxidized to sulfonamide under appropriate conditions.

    Reduction: The phosphanyl group can be reduced to phosphine.

    Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide moiety yields sulfonamide, while reduction of the phosphanyl group yields phosphine.

Scientific Research Applications

N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide involves its role as a protecting group and its reactivity in various chemical transformations. The TBDPS group provides steric protection to hydroxyl groups, preventing unwanted reactions during synthesis . The phosphanyl and sulfinamide groups can participate in coordination chemistry and redox reactions, respectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is unique due to the combination of the TBDPS protecting group, the diphenylphosphanyl group, and the sulfinamide moiety. This combination provides enhanced stability and selectivity in chemical reactions, making it a valuable tool in organic synthesis.

Properties

Molecular Formula

C40H46NO2PSSi

Molecular Weight

663.9 g/mol

IUPAC Name

N-[1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C40H46NO2PSSi/c1-39(2,3)45(42)41-37(31-44(32-21-11-7-12-22-32)33-23-13-8-14-24-33)36-29-19-20-30-38(36)43-46(40(4,5)6,34-25-15-9-16-26-34)35-27-17-10-18-28-35/h7-30,37,41H,31H2,1-6H3

InChI Key

ZPKWNQHLTCPFJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C(CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C

Origin of Product

United States

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